molecular formula C8H20ClNO B2468703 (2S)-1-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride CAS No. 2490322-87-5

(2S)-1-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride

Cat. No.: B2468703
CAS No.: 2490322-87-5
M. Wt: 181.7
InChI Key: ZFQYJPPTTHKUJI-FJXQXJEOSA-N
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Description

(2S)-1-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride is a chemical compound with a specific stereochemistry, indicating that it has a chiral center. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butan-2-amine and 2-methylpropan-2-ol.

    Protection of Functional Groups: The hydroxyl group of 2-methylpropan-2-ol is protected using a suitable protecting group to prevent unwanted reactions.

    Formation of the Amine: The protected alcohol is then reacted with butan-2-amine under specific conditions to form the desired amine.

    Deprotection: The protecting group is removed to yield the final product.

    Hydrochloride Formation: The amine is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.

Scientific Research Applications

(2S)-1-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme interactions and protein binding.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2R)-1-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride: The enantiomer of the compound with a different stereochemistry.

    1-[(2-Methylpropan-2-yl)oxy]butan-2-amine: The non-chiral version of the compound.

    2-Methoxyphenyl isocyanate: A compound with similar functional groups but different overall structure.

Uniqueness

(2S)-1-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomers and other similar compounds.

Properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxy]butan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO.ClH/c1-5-7(9)6-10-8(2,3)4;/h7H,5-6,9H2,1-4H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQYJPPTTHKUJI-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(C)(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](COC(C)(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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